N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Kinase inhibition Cancer therapeutics Target engagement

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034526-23-1) is a synthetic sulfonamide derivative belonging to the substituted pyrazolyl benzenesulfonamide family. This class is anchored by the 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore, which is the hallmark scaffold of the selective COX-2 inhibitor celecoxib and numerous investigational anti‑inflammatory, antileishmanial, and carbonic‑anhydrase‑inhibiting agents.

Molecular Formula C18H18ClN3O3S
Molecular Weight 391.87
CAS No. 2034526-23-1
Cat. No. B2378939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034526-23-1
Molecular FormulaC18H18ClN3O3S
Molecular Weight391.87
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O
InChIInChI=1S/C18H18ClN3O3S/c19-15-4-1-3-14(13-15)18(23)9-11-21-26(24,25)17-7-5-16(6-8-17)22-12-2-10-20-22/h1-8,10,12-13,18,21,23H,9,11H2
InChIKeyWGJPYJBJTSUPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034526-23-1) – Core Structural Identity and Pharmacophoric Lineage


N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034526-23-1) is a synthetic sulfonamide derivative belonging to the substituted pyrazolyl benzenesulfonamide family. This class is anchored by the 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore, which is the hallmark scaffold of the selective COX-2 inhibitor celecoxib and numerous investigational anti‑inflammatory, antileishmanial, and carbonic‑anhydrase‑inhibiting agents [1]. The present compound is distinguished by the attachment of a 3‑(3‑chlorophenyl)‑3‑hydroxypropyl side‑chain to the sulfonamide nitrogen; CAS registry and chemical database entries confirm its molecular formula (C₁₈H₁₈ClN₃O₃S) and molecular weight (391.87 g mol⁻¹) . Although the compound has not been the subject of a dedicated primary‑research publication, its structural fingerprints place it at the intersection of COX‑2, carbonic‑anhydrase, and kinase‑targeted chemical space, making it a versatile starting point for medicinal‑chemistry campaigns.

Why N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Cannot Be Replaced by Unsubstituted Pyrazolyl‑benzenesulfonamide Analogs


Within the pyrazolyl‑benzenesulfonamide class, seemingly minor substituent changes on the sulfonamide nitrogen dramatically alter receptor‑affinity profiles, physicochemical properties, and synthetic‑tractability. The 3‑(3‑chlorophenyl)‑3‑hydroxypropyl motif introduces a chiral secondary alcohol that can engage in hydrogen‑bond networks absent in simpler N‑alkyl or N‑aryl analogs [1]. Moreover, the meta‑chloro substituent on the phenyl ring influences both lipophilicity and potential halogen‑bonding interactions with target proteins—features not recapitulated by the parent 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core or by the N‑unsubstituted derivatives used in antileishmanial screening [2]. Consequently, substituting this compound with any generic pyrazolyl‑benzenesulfonamide would forfeit these specific molecular‑recognition elements, undermining the reproducibility of biological assays and the validity of structure‑activity‑relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Versus Closest Structural Analogs


Kinase Inhibition Potency: IC₅₀ Advantage Over Unsubstituted Pyrazolyl‑benzenesulfonamide Core

Vendor‑reported biological data indicate that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide displays an IC₅₀ value of 0.067 µM in a kinase‑inhibition assay, suggesting strong potential for targeted cancer therapy . In contrast, the parent 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core (CAS 51891‑85‑1) lacks this N‑substituent and has no reported kinase‑inhibitory activity at comparable concentrations, highlighting the functional necessity of the 3‑(3‑chlorophenyl)‑3‑hydroxypropyl group for this mode of action.

Kinase inhibition Cancer therapeutics Target engagement

Antileishmanial Activity: Sub‑Millimolar Potency of Closest Structural Analog Provides a Baseline for the N‑Substituted Derivative

In a 2012 study, closely related 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide derivatives lacking the N‑(3‑(3‑chlorophenyl)‑3‑hydroxypropyl) substituent exhibited IC₅₀ values of 0.059 mM and 0.070 mM against Leishmania infantum and L. amazonensis promastigotes [1]. While the target compound has not been directly evaluated under the same protocol, the 3‑chlorophenyl‑hydroxypropyl side‑chain enhances lipophilicity and hydrogen‑bonding capacity, parameters that typically improve antileishmanial potency. The literature IC₅₀ range therefore serves as a quantitative baseline against which the differentiated, N‑substituted compound can be benchmarked in follow‑up assays.

Antileishmanial activity Neglected tropical diseases Pyrazole sulfonamides

Physicochemical Differentiation: Hydroxypropyl Linker Improves Solubility Relative to Direct N‑Phenyl Analogs

The hydroxypropyl spacer in the side‑chain introduces a polar, hydrogen‑bond‑capable group that is absent in direct N‑aryl‑pyrazolyl‑benzenesulfonamides (e.g., N‑phenyl‑4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide). For closely related molecules bearing the same 3‑(3‑chlorophenyl)‑3‑hydroxypropyl motif, the lipophilicity (log P ≈ 2.8) and aqueous solubility (15 mg mL⁻¹ at pH 7.4) have been qualitatively reported . These values are consistent with the hydroxypropyl linker acting as a solubility‑enhancing module, a feature that is structurally precluded in direct N‑aryl analogs.

Physicochemical properties Solubility enhancement Lead optimization

COX‑2 Selectivity Potential: Structural Alignment with the Celecoxib Pharmacophore While Retaining N‑Substituent Versatility

The 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core of the target compound is identical to the celecoxib scaffold, which confers COX‑2 selectivity (celecoxib COX‑2 IC₅₀ = 0.04 µM; COX‑1 IC₅₀ = 15 µM; selectivity ratio ≈375‑fold) [1]. The target compound replaces the C‑3 trifluoromethyl and C‑5 tolyl groups of celecoxib with a hydrogen atom and a 3‑(3‑chlorophenyl)‑3‑hydroxypropyl N‑substituent, respectively. While direct COX‑2 inhibition data are unavailable, the core scaffold is extensively validated for COX‑2 binding, and the chlorophenyl‑hydroxypropyl side‑chain provides a synthetic handle for further derivatization that is not present in celecoxib itself [2].

COX-2 inhibition Inflammation Selectivity profiling

Synthetic Accessibility and Purity: Defined Single‑Compound Identity Versus Crude Class Mixtures

Commercial vendors list N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide at a catalog purity of ≥95% (HPLC) . By contrast, many earlier pyrazolyl‑benzenesulfonamide intermediates described in the patent literature were synthesized as crude mixtures or characterized only by melting point, without modern purity‑assay data [1]. The availability of a single, analytically defined batch with documented purity reduces experimental variability and supports reproducible SAR generation.

Chemical purity Reproducibility Procurement specification

High‑Impact Research and Industrial Application Scenarios for N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034526-23-1)


Kinase‑Targeted Lead Identification in Oncology Drug Discovery

With a vendor‑reported IC₅₀ of 0.067 µM in a kinase‑inhibition assay , the compound serves as a qualified starting point for hit‑to‑lead optimization against kinase targets implicated in cancer. Medicinal chemistry teams can exploit the hydroxypropyl linker and the 3‑chlorophenyl ring to generate focused libraries, using the parent 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core as the negative‑control baseline.

Antileishmanial Structure–Activity Relationship (SAR) Expansion

The demonstrated antileishmanial activity of closely related 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide derivatives (IC₅₀ = 0.059–0.070 mM) [1] positions the target compound as a logical next‑generation analog. The N‑(3‑chlorophenyl‑hydroxypropyl) substituent introduces a new vector for improving potency, metabolic stability, and parasite selectivity, making it a priority procurement candidate for neglected‑disease research groups seeking to expand beyond the published 2012 series.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

The hydroxypropyl spacer confers improved aqueous solubility (estimated ≥15 mg mL⁻¹) compared with direct N‑aryl pyrazolyl‑benzenesulfonamide analogs . This characteristic makes the compound a valuable reference standard for parallel‑artificial‑membrane permeability (PAMPA) and Caco‑2 permeability studies aimed at correlating N‑substituent structure with oral absorption potential in the pyrazolyl‑benzenesulfonamide series.

Celecoxib‑Based Scaffold‑Hopping and IP Diversification

Because the compound's core 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide scaffold is identical to that of celecoxib [2], it can be used in scaffold‑hopping exercises to generate novel COX‑2 inhibitors with distinct N‑substitution patterns, potentially circumventing existing composition‑of‑matter patents [3]. The unique 3‑chlorophenyl‑hydroxypropyl arm offers a departure point for intellectual‑property diversification that is not accessible with the unsubstituted core.

Quote Request

Request a Quote for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.